molecular formula C25H25NO7 B11146225 methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11146225
M. Wt: 451.5 g/mol
InChI Key: BSOZPQSAFRCMFA-XDOYNYLZSA-N
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Description

Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C25H25NO7/c1-14-12-18-13-17(8-9-19(18)33-14)22(27)20-21(26(10-11-31-2)24(29)23(20)28)15-4-6-16(7-5-15)25(30)32-3/h4-9,13-14,21,27H,10-12H2,1-3H3/b22-20-

InChI Key

BSOZPQSAFRCMFA-XDOYNYLZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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